molecular formula C19H25N3OS B5111746 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5111746
M. Wt: 343.5 g/mol
InChI Key: KLTPZWVHSBTYCU-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by monoamine oxidase B (MAO-B) enzymes to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra. This damage mimics the symptoms of Parkinson's disease and can be used to study the underlying mechanisms of the disease.
Biochemical and Physiological Effects
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits and other symptoms associated with Parkinson's disease. This effect has been used to study the effects of dopamine depletion on behavior and cognition.

Advantages and Limitations for Lab Experiments

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to selectively target dopamine-producing neurons and its reproducibility in animal models. However, its neurotoxic effects can also be a limitation, as it can lead to irreversible damage to the brain.

Future Directions

There are several future directions for 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one research, including the development of new animal models for Parkinson's disease, the investigation of its effects on other neurotransmitter systems, and the development of new drugs that target the underlying mechanisms of the disease.
Conclusion
In conclusion, 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively target dopamine-producing neurons and mimic the symptoms of Parkinson's disease make it a valuable tool for studying the underlying mechanisms of the disease and developing new treatments.

Synthesis Methods

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with 4-methyl-1-piperazinecarboxaldehyde in the presence of a thiol catalyst. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one.

Scientific Research Applications

5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its ability to selectively target and inhibit monoamine oxidase B (MAO-B) enzymes. This inhibition leads to an increase in dopamine levels in the brain, which can be used to study the mechanisms of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-19(2,3)15-7-5-14(6-8-15)13-16-17(23)20-18(24-16)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTPZWVHSBTYCU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-tert-butylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

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